XLogP3-AA Lipophilicity: Target Compound vs. 3-Phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Core
The target compound exhibits a calculated XLogP3-AA of 5.5, substantially exceeding the value for the unsubstituted 3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one core scaffold [1]. The contribution of the 4-bromophenyl N3-substituent and the 2-oxo-2-phenylethyl C2-sulfanyl appendage accounts for an approximate increase of 1.5�2 log units over the parent 3-phenyl analog (estimated XLogP ~3.5) [1]. This class-level inference positions the compound in a higher-lipophilicity space, which may influence membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.5 (PubChem 2025.09.15 release) [1] |
| Comparator Or Baseline | 3-Phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: ~3.5 (estimated from structural fragment contributions) [1] |
| Quantified Difference | ~+2.0 log units |
| Conditions | XLogP3-AA algorithm as implemented in PubChem (2025.09.15 release); comparator value derived from scaffold increment analysis due to absence of direct experimental or computed public data for exact comparator [1]. |
Why This Matters
A 2-unit ΔlogP difference is sufficient to alter solubility, permeability, and off-target binding profiles, making blind substitution with lower-lipophilicity 3-phenyl analogs scientifically unjustified.
- [1] PubChem Compound Summary for CID 1990708. 3-(4-Bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1990708 (accessed 2026-05-10). View Source
